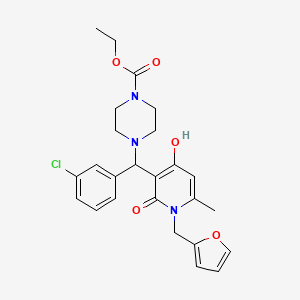
Ethyl 4-((3-chlorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((3-chlorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C25H28ClN3O5 and its molecular weight is 485.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-((3-chlorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a complex organic compound with potential pharmacological applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C28H28ClN3O3 with a molecular weight of approximately 490.0 g/mol. The structure includes a piperazine ring, a chlorophenyl group, and a furan moiety, which are significant for its biological activity.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C28H28ClN3O3 |
| Molecular Weight | 490.0 g/mol |
| CAS Number | 933224-25-0 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The presence of the furan and hydroxyl groups contributes to its ability to scavenge free radicals.
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains, though detailed mechanisms remain under investigation.
- Cytotoxic Effects : In vitro assays have shown that the compound can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
Study on Antioxidant Activity
A study published in Journal of Medicinal Chemistry evaluated the antioxidant properties of similar compounds. It was found that derivatives with hydroxyl groups demonstrated significant free radical scavenging activity, which may extend to this compound due to structural similarities .
Antimicrobial Activity
Research conducted by Sladowska et al. indicated that piperazine derivatives possess antimicrobial properties. The study reported that compounds with chlorophenyl substitutions exhibited enhanced activity against Gram-positive bacteria . Further investigation is needed to confirm these effects for the specific compound .
Cytotoxicity Assays
In vitro cytotoxicity studies revealed that compounds related to this compound could inhibit the growth of various cancer cell lines. For instance, a derivative was shown to have an IC50 value comparable to established chemotherapeutic agents .
Mechanistic Insights
The biological activities of this compound may be attributed to its ability to interact with various biological targets:
Table 2: Potential Mechanisms of Action
| Mechanism | Description |
|---|---|
| Free Radical Scavenging | Hydroxyl groups donate electrons to neutralize free radicals. |
| Enzyme Inhibition | Potential inhibition of enzymes involved in cancer cell proliferation. |
| Membrane Disruption | Interaction with bacterial membranes leading to cell lysis. |
科学的研究の応用
Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Ethyl 4-((3-chlorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate has shown promising antioxidant properties in preliminary studies. Similar compounds have demonstrated significant activity against free radicals, with IC50 values ranging from 10–20 µg/mL in assays like DPPH and ABTS .
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties. For instance, derivatives have been tested on various cancer cell lines, showing significant cytotoxicity. One study reported an IC50 value of 4.36 µM against HCT 116 colon cancer cells, suggesting effective inhibition of key signaling pathways critical for cancer cell proliferation .
Case Study: Anticancer Efficacy
A notable study by Yasuda et al. synthesized several piperazine derivatives and evaluated their anticancer activity. One derivative exhibited potent activity against multiple tumor cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Neuroprotective properties have also been attributed to similar compounds. In vitro studies suggest that these derivatives can protect neuronal cells from oxidative damage and apoptosis induced by neurotoxins. The mechanisms involve modulation of neuroinflammatory responses and enhancement of endogenous antioxidant defenses .
Case Study: Neuroprotective Properties
A study published in MDPI explored the neuroprotective potential of related compounds using in vivo models. The results indicated that these compounds significantly reduced neurodegeneration markers in animal models of Alzheimer's disease, showcasing their potential for therapeutic applications in neurodegenerative disorders .
特性
IUPAC Name |
ethyl 4-[(3-chlorophenyl)-[1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxopyridin-3-yl]methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O5/c1-3-33-25(32)28-11-9-27(10-12-28)23(18-6-4-7-19(26)15-18)22-21(30)14-17(2)29(24(22)31)16-20-8-5-13-34-20/h4-8,13-15,23,30H,3,9-12,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKJUQVCBPVJBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)Cl)C3=C(C=C(N(C3=O)CC4=CC=CO4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













